MTH-DL-Proline

Übersicht

Beschreibung

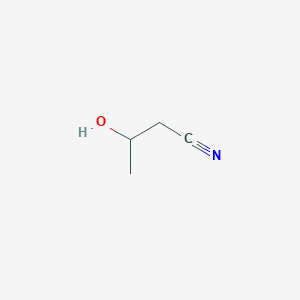

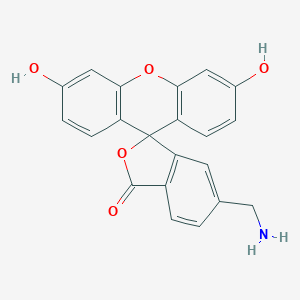

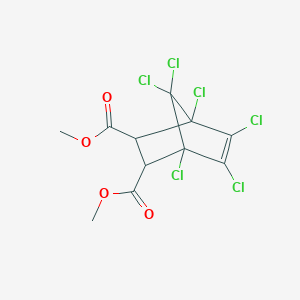

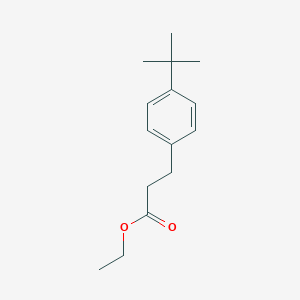

MTH-DL-Proline is a methylthiohydantoin amino acid derivative . It has the empirical formula C7H10N2OS and a molecular weight of 170.23 .

Molecular Structure Analysis

The SMILES string for MTH-DL-Proline is CN1C(=O)C2CCCN2C1=S . The InChI is 1S/C7H10N2OS/c1-8-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3 .Physical And Chemical Properties Analysis

MTH-DL-Proline has a molecular formula of C7H10N2OS and a molecular weight of 170.23 . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Transcriptional Regulation in Drosophila Melanogaster : The Drosophila methuselah (mth) gene is known for its role in increasing lifespan and resistance to stress in Drosophila melanogaster. Research shows that the transcriptional regulation of the mth gene involves dorsal protein (Dl) and other transcription factors, which play roles in both innate immunity and stress resistance (Kim et al., 2006).

Life-Span Extension and Stress Resistance : The methuselah mutant in Drosophila shows a significant increase in average lifespan and enhanced resistance to stress, including high temperature and oxidative stress. The mth gene is suggested to be a G protein-coupled receptor, indicating its role in signal transduction pathways for stress response and lifespan modulation (Lin et al., 1998).

G Protein-Coupled Receptor Promiscuity : Methuselah (Mth) is a G protein-coupled receptor associated with longevity and has shown a promiscuous response to various peptide agonists, highlighting the complexity of GPCR activation and its biological significance in vivo (Ja et al., 2009).

Proline Synthesis and Stress in Plants : A study on Medicago truncatula, a model legume, showed that Δ(1)-Pyrroline-5-carboxylate synthetase (P5CS), a key enzyme in proline biosynthesis, plays a critical role in stress-induced proline accumulation and symbiotic nitrogen fixation under salinity stress (Kim & Nam, 2013).

Chemical Genetics in Plant Cells : The yeast three-hybrid system has been developed as an experimental platform to identify proteins interacting with small signaling molecules, like methotrexate, in plant cells. This approach is significant for understanding the molecular targets and modes of action of bioactive compounds in biological processes (Cottier et al., 2011).

Metabolic Enzyme Expression in Cancer : Research has highlighted the role of metabolic enzymes, including those in the mitochondrial folate pathway centered on MTHFD2, in cancer. Elevated levels of MTHFD2 are correlated with poor survival in breast cancer, emphasizing its importance in cancer metabolism (Nilsson et al., 2014).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Eigenschaften

IUPAC Name |

2-methyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-8-6(10)5-3-2-4-9(5)7(8)11/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMNEJAWNNAIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2CCCN2C1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MTH-DL-Proline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

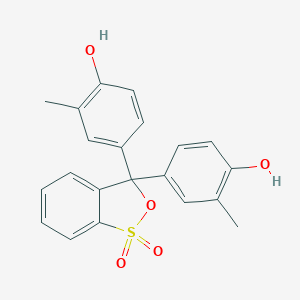

![methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B154973.png)